Isosilybin B is a flavonolignan, a type of polyphenol, found in the milk thistle (Silybum marianum) extract. [, , , , , ] This extract, known as silymarin, contains a mixture of flavonolignans including silybin A, silybin B, isosilybin A, isosilybin B, silychristin, and silydianin. [, , , , , , , ] Isosilybin B is one of the eight primary compounds identified in milk thistle extracts. [] Isosilybin B is a diastereoisomer of isosilybin A. [, , , , ] Silibinin, another commercially available milk thistle extract, only contains silybin A and silybin B, lacking isosilybin B. [, ] While isosilybin B constitutes less than 5% of silymarin, studies highlight its significant potency compared to other flavonolignans within the extract. [] Research suggests that extracts enriched with isosilybin B may offer improved potency for potential applications. []
Isosilybin B is primarily extracted from the seeds of the milk thistle plant. This plant has been used for centuries in traditional medicine, particularly for liver-related ailments. The extraction process typically involves solvent extraction or chromatographic techniques to isolate the active components from the plant material.
Chemically, isosilybin B belongs to the class of flavonolignans. It is characterized by its complex polyphenolic structure, which contributes to its biological activities. The compound is classified under natural products and phytochemicals due to its plant origin and therapeutic potential.
The synthesis of isosilybin B has been achieved through various methods, including total synthesis strategies. One notable approach involves the modified Julia-Kocienski olefination reaction, which allows for the construction of the compound's complex structure in a controlled manner. This method emphasizes stereochemical control and efficiency in producing high yields of isosilybin B.
Technical details of this synthesis include:
The total synthesis reported in recent studies highlights a systematic approach involving multiple reaction steps, including protection-deprotection strategies and stereochemical resolution techniques. This meticulous planning is crucial for achieving the desired configuration and yield of isosilybin B.
Isosilybin B has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. Its molecular formula is C25H22O10, featuring several hydroxyl groups that enhance its solubility and reactivity.
Isosilybin B undergoes various chemical reactions that can modify its structure and enhance its biological activity. These reactions include:
The reactions are typically carried out under controlled conditions to prevent degradation or unwanted side reactions. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to monitor reaction progress and confirm product identity.
Isosilybin B exerts its biological effects primarily through antioxidant activity, scavenging free radicals and reducing oxidative stress in cells. Additionally, it influences liver enzyme activity, promoting detoxification processes.
Research indicates that isosilybin B may modulate signaling pathways associated with inflammation and cell survival, contributing to its protective effects against liver damage and potential anticancer properties.
Relevant data from studies indicate that these properties significantly influence its bioavailability and therapeutic effectiveness .
Isosilybin B has several applications in scientific research:
Isosilybin B exerts significant antiproliferative effects in prostate cancer (PCA) cells by inducing selective G1 phase arrest. In human prostate carcinoma LNCaP and 22Rv1 cells, treatment with Isosilybin B (10–90 µM) downregulates key G1/S transition regulators. Research demonstrates consistent reduction in cyclin D1, cyclin D3, cyclin E, and cyclin A protein levels, alongside decreased expression of cyclin-dependent kinases (CDKs) CDK2, CDK4, and cell division cycle 25A (Cdc25A) [1]. Concurrently, Isosilybin B upregulates CDK inhibitors (CDKIs) p21 and p27, with p53 accumulation observed in LNCaP cells [1] [6]. This coordinated suppression of cyclin/CDK complexes and enhancement of CDKIs establishes a robust G1 checkpoint blockade, preventing Rb phosphorylation and E2F release.
Table 1: Cell Cycle Regulators Modulated by Isosilybin B in Prostate Cancer Cells
Molecular Target | Regulation by Isosilybin B | Biological Consequence |
---|---|---|
Cyclin D1, D3, E, A | Downregulation | Suppressed CDK activation |
CDK2, CDK4, Cdc25A | Downregulation | Impaired G1/S phase transition |
p21, p27, p53 | Upregulation | Enhanced CDK inhibition |
Rb phosphorylation | Inhibited | E2F transcription factor sequestration |
Notably, these effects exhibit transformation-selective activity, as non-neoplastic human prostate epithelial PWR-1E cells show significantly lower sensitivity to Isosilybin B-mediated growth inhibition and G1 arrest compared to malignant counterparts [1]. This selectivity suggests a therapeutic window exploitable for prostate cancer management.
Isosilybin B triggers apoptosis in PCA cells through intrinsic and extrinsic pathways characterized by mitochondrial involvement and caspase cascade activation. In LNCaP and 22Rv1 cells, treatment induces:
Mechanistically, Isosilybin B disrupts the balance of Bcl-2 family proteins, favoring pro-apoptotic members like Bax while reducing anti-apoptotic Bcl-2 expression. This shift promotes mitochondrial outer membrane permeabilization (MOMP), facilitating cytochrome c release and apoptosome formation [8]. The apoptotic efficacy is significantly more pronounced in androgen-responsive (LNCaP) and castration-resistant (22Rv1) PCA cells compared to non-malignant prostate cells, highlighting its cancer-selective cytotoxicity [1] [2].
A pivotal mechanism underlying Isosilybin B’s efficacy in prostate cancer involves targeted degradation of the androgen receptor (AR), a master regulator of prostate cancer progression and therapeutic resistance. Isosilybin B (10–90 µM) reduces AR protein levels and downstream prostate-specific antigen (PSA) expression in multiple PCA models:
This effect occurs without affecting AR levels in non-neoplastic PWR-1E cells, indicating cancer-cell specificity [2]. Mechanistic studies reveal Isosilybin B activates a PI3K-Akt-Mdm2-mediated degradation pathway:
Experimental validation using PI3K inhibitor LY294002 and kinase-dead Akt overexpression confirms this pathway’s necessity, as both interventions reverse Isosilybin B-induced AR degradation [7]. Functionally, Isosilybin B inhibits synthetic androgen (R1881)-induced AR nuclear translocation and transcriptional activity, effectively blocking androgen-dependent signaling even in castration-resistant models [2] [7].
Isosilybin B demonstrates potent angiopreventive properties by targeting tumor-associated neovascularization through VEGF/VEGFR signaling suppression. In advanced human prostate cancer DU145 xenograft models, oral administration (50–100 mg/kg body weight) significantly inhibits tumor growth and microvessel density [3] [4]. Key angiogenic biomarkers and signaling molecules are downregulated:
Table 2: Anti-Angiogenic Effects of Isosilybin B in Prostate Cancer Models
Target | Experimental Model | Regulation | Functional Impact |
---|---|---|---|
CD31/Nestin | DU145 xenografts | Downregulated | Reduced microvessel density |
VEGF/VEGFR1/VEGFR2 | DU145 xenografts | Downregulated | Impaired endothelial activation |
Phospho-Akt (Ser473) | DU145 xenografts | Inhibited | Suppressed pro-angiogenic signaling |
HIF-1α | DU145 xenografts | Reduced | Decreased hypoxic response |
Tube formation | HUVEC in vitro | Inhibited | Disrupted vascular structure formation |
Isosilybin B selectively disrupts pathological angiogenesis without affecting normal vasculature, as vessel counts in liver, lung, and kidney remain unaltered in tumor-bearing mice [3]. In vitro, Isosilybin B (5–30 µM) inhibits VEGF-induced proliferation, migration, and capillary-like tube formation in human umbilical vein endothelial cells (HUVECs) by:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7